molecular formula C13H22ClN B3059638 N-(4-Ethylbenzyl)-2-butanamine hydrochloride CAS No. 1049678-19-4

N-(4-Ethylbenzyl)-2-butanamine hydrochloride

Cat. No.: B3059638
CAS No.: 1049678-19-4
M. Wt: 227.77 g/mol
InChI Key: RHLMAATYQNCGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylbenzyl)-2-butanamine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-ethylbenzyl group attached to the nitrogen atom of 2-butanamine (sec-butylamine). Its molecular formula is C₁₃H₂₂ClN, with a molecular weight of 227.77 g/mol. The ethyl substituent at the para position of the benzyl ring distinguishes it from analogs with methyl, halogen, or other functional groups.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13;/h6-9,11,14H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLMAATYQNCGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049678-19-4
Record name Benzenemethanamine, 4-ethyl-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylbenzyl)-2-butanamine hydrochloride typically involves the reaction of 4-ethylbenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylbenzyl)-2-butanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-Ethylbenzyl)-2-butanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Ethylbenzyl)-2-butanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
N-(4-Ethylbenzyl)-2-butanamine hydrochloride Ethyl (para) C₁₃H₂₂ClN 227.77 Not available
N-(4-Methylbenzyl)-2-butanamine hydrochloride Methyl (para) C₁₂H₂₀ClN 213.75 Not available
N-(2-Methylphenyl)-2-butanamine hydrochloride Methyl (ortho) C₁₂H₂₀ClN 213.75 Not available
N-(4-Fluorobenzyl)-1-butanamine hydrochloride Fluoro (para) C₁₁H₁₅ClFN 231.70 1158765-75-3
N-(2-Chlorobenzyl)-2-butanamine hydrochloride Chloro (ortho) C₁₁H₁₇Cl₂N 234.17 1049773-97-8
N-(4-Bromobenzyl)-2-butanamine hydrochloride Bromo (para) C₁₁H₁₇BrClN 278.62 1158472-86-6

Key Findings:

Substituent Effects on Molecular Weight and Lipophilicity :

  • The ethyl group in this compound increases its molecular weight compared to the methyl analog (227.77 vs. 213.75 g/mol). The bulkier ethyl group also enhances lipophilicity, which may improve membrane permeability in biological systems .
  • Halogenated analogs (e.g., fluoro, chloro, bromo) exhibit higher molecular weights due to the addition of electronegative atoms. For instance, the bromo derivative (278.62 g/mol) is significantly heavier than the ethyl variant .

Electronic and Steric Influences: Para-substituted compounds (ethyl, methyl, fluoro, bromo) generally exhibit less steric hindrance than ortho-substituted analogs (e.g., N-(2-methylphenyl)- or N-(2-chlorobenzyl)-). This could influence binding interactions in receptor-based applications .

Structural Diversity and Applications :

  • Halogenated derivatives (e.g., chloro, bromo) are often used as intermediates in pharmaceutical synthesis due to their versatility in cross-coupling reactions .
  • Methyl and ethyl analogs may serve as precursors for bioactive molecules, where alkyl chain length modulates target affinity .

Research Implications and Limitations

  • These properties are critical for applications in drug formulation and should be explored in future studies.
  • Contradictions : incorrectly lists molecular formulas as CAS numbers, highlighting the need to verify data from authoritative sources like PubChem or suppliers (e.g., CymitQuimica ).

Biological Activity

N-(4-Ethylbenzyl)-2-butanamine hydrochloride is an organic compound that has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is classified as an amine, characterized by an ethylbenzyl group attached to a butanamine backbone. The synthesis typically involves the reaction of 4-ethylbenzyl chloride with 2-butanamine in the presence of a base such as sodium hydroxide under reflux conditions. This results in the formation of the desired amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Synthetic Route Overview

StepReagentsConditionsProduct
14-Ethylbenzyl chloride, 2-butanamineReflux with NaOHN-(4-Ethylbenzyl)-2-butanamine
2N-(4-Ethylbenzyl)-2-butanamine, HClAcid treatmentThis compound

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This compound can modulate enzymatic activity and receptor binding, leading to a range of biological effects. The specific pathways involved depend on the target molecules and the context of use .

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Interaction : It can act as an inhibitor or activator for certain enzymes, affecting metabolic pathways.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound. Notably, its role in enzyme inhibition has been a focal point.

Case Studies

  • Enzyme Inhibition : Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic processes. For instance, it has been investigated for its potential as a calpain inhibitor, which is significant in various physiological processes including muscle function and neuropeptide metabolism .
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound could influence levels of neurotransmitters such as acetylcholine, which may have implications for cognitive functions and neurodegenerative diseases .

Applications in Scientific Research

This compound has several applications across various domains:

  • Chemical Synthesis : It serves as a building block for more complex organic molecules.
  • Biological Studies : The compound is utilized in studies involving enzyme inhibition and receptor binding assays.
  • Pharmaceutical Development : Potential therapeutic effects are being explored, particularly regarding neurological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Ethylbenzyl)-2-butanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Ethylbenzyl)-2-butanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.